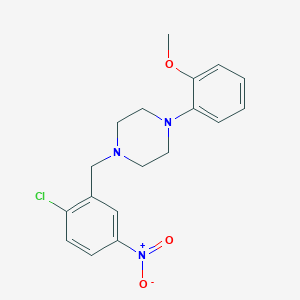

![molecular formula C22H21FN6 B6081409 3-(4-fluorophenyl)-5-methyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B6081409.png)

3-(4-fluorophenyl)-5-methyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond . The pyrazolo[1,5-a]pyrimidine core can be easily modified by simple aromatic substitution reactions such as nitration, halogenation, and formylation . As a result, suitable functional groups can be incorporated at positions 2 and 5–7 during the fused-ring construction and at position 3 via functionalization and post-functionalization .

Synthesis Analysis

A family of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines was synthesized by a two-step synthesis sequence starting from the appropriate methyl ketone . Compounds were synthesized in an overall yield of 67–93% by some variations of protocols previously reported .Chemical Reactions Analysis

The pyrazolo[1,5-a]pyrimidine core can be easily modified by simple aromatic substitution reactions such as nitration, halogenation, and formylation . As a result, suitable functional groups can be incorporated at positions 2 and 5–7 during the fused-ring construction and at position 3 via functionalization and post-functionalization .Physical And Chemical Properties Analysis

The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8, and 19.0 D . Interestingly, a compound with pyridine as an EWG at position 7 displayed a stronger solvatofluorochromic effect than that observed in a compound bearing an EDG in the same position .Wissenschaftliche Forschungsanwendungen

Fluorescent Probes and Imaging Agents

PPs have gained attention as fluorescent molecules due to their tunable photophysical properties. Their simpler and greener synthetic methodology, compared to other fluorophores, makes them attractive for studying intracellular processes, chemosensors, and organic materials. Specifically, electron-donating groups (EDGs) at position 7 on the fused ring enhance absorption and emission behaviors, allowing for the design of solid-state emitters .

Cancer Therapeutics

The small size and efficient synthetic approaches of PPs make them promising candidates for cancer therapy. Researchers have explored their use as lipid droplet biomarkers for cancer cells, demonstrating their versatility in this field .

PIM Kinase Inhibition

PPs have been investigated as inhibitors of PIM kinases, which play a role in cancer progression. Structure-based drug design has led to the discovery of novel PP derivatives with potent pan-PIM inhibitory activity .

Anti-Inflammatory Effects

Pyrimidine derivatives, including PPs, exhibit anti-inflammatory properties. While further research is needed, these compounds hold promise for managing inflammatory conditions .

Materials Science and Organic Electronics

Fluorogenic heterocyclic compounds like PPs offer advantages over hydrocarbon-based fluorophores. Their synthetic diversity, heteroatoms, and solubility in green solvents make them valuable for organic light-emitting devices, bioimaging, and bio-macromolecular interactions .

Chemical Biology and Drug Discovery

PPs can serve as valuable tools in chemical biology studies. Their unique structure and properties allow researchers to explore biological processes and identify potential drug targets .

Wirkmechanismus

Target of Action

The primary targets of 3-(4-fluorophenyl)-5-methyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine are specific receptors or enzymes involved in cellular signaling pathways. This compound is known to interact with G-protein coupled receptors (GPCRs) and certain kinases, which play crucial roles in regulating various physiological processes .

Mode of Action

Upon binding to its targets, the compound modulates the activity of GPCRs and kinases. This interaction leads to the activation or inhibition of downstream signaling cascades. For instance, binding to GPCRs can result in the activation of secondary messengers like cyclic AMP (cAMP), which further propagate the signal within the cell .

Biochemical Pathways

The affected biochemical pathways include the cAMP signaling pathway and the MAPK/ERK pathway. Modulation of these pathways can lead to changes in gene expression, cell proliferation, and apoptosis. The compound’s action on these pathways can result in therapeutic effects such as anti-inflammatory or anti-cancer activities .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It is well-absorbed orally, with a bioavailability influenced by its lipophilicity and stability in the gastrointestinal tract. The compound is metabolized primarily in the liver by cytochrome P450 enzymes and excreted via the kidneys .

Result of Action

At the molecular level, the compound’s action results in altered phosphorylation states of proteins involved in signaling pathways. This can lead to changes in cellular functions such as reduced inflammation or inhibited tumor growth. At the cellular level, these effects manifest as changes in cell behavior, including reduced proliferation or increased apoptosis .

Zukünftige Richtungen

The properties and stability found in related compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G . This suggests that “3-(4-fluorophenyl)-5-methyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine” and similar compounds could have potential applications in the field of fluorescent organic compounds, which are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .

Eigenschaften

IUPAC Name |

3-(4-fluorophenyl)-5-methyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN6/c1-16-14-21(28-12-10-27(11-13-28)20-4-2-3-9-24-20)29-22(26-16)19(15-25-29)17-5-7-18(23)8-6-17/h2-9,14-15H,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATFHTKOEXNEPTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=NN2C(=C1)N3CCN(CC3)C4=CC=CC=N4)C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FN6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Fluorophenyl)-5-methyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[(3-chloro-2-methylphenyl)amino][(6-methyl-4-oxo-1,4-dihydro-2-pyrimidinyl)amino]methylene}benzamide](/img/structure/B6081327.png)

![N-[(2-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)methyl]-2-(methylthio)-1,3-thiazole-4-carboxamide](/img/structure/B6081332.png)

![3-(4-methylphenyl)-11-pyridin-3-yl-10-(3,4,5-trimethoxybenzoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B6081334.png)

![2-[4-(1-morpholin-4-ylethyl)phenyl]nicotinamide](/img/structure/B6081336.png)

![2-(1,3-benzothiazol-2-yl)-4-[(cyclooctylamino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6081353.png)

![N-methyl-N-(tetrahydro-3-furanyl)-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B6081361.png)

![N-isobutyl-2-{[5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}hydrazinecarbothioamide](/img/structure/B6081380.png)

![N-[1-({2-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]hydrazino}carbonyl)-2-phenylvinyl]benzamide](/img/structure/B6081381.png)

![2-amino-1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-4-(3,4-dimethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B6081401.png)

![5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N-[2-(4-pyridinyl)ethyl]-2-pyridinamine](/img/structure/B6081419.png)

![N-cyclooctyl-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6081433.png)

![1-{[2-(4-morpholinyl)-2-oxoethyl]thio}isoquinoline](/img/structure/B6081435.png)

![3-{2-[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-2-oxoethyl}-4-isopropyl-2-piperazinone](/img/structure/B6081437.png)